A Deep Dive into the Enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A Guide for Researchers
A Deep Dive into the Enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern drug development. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, with enantiomers—non-superimposable mirror images of a chiral molecule—often exhibiting distinct pharmacological and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, a heterocyclic compound with potential therapeutic applications. While direct comparative data for these specific enantiomers is limited in publicly available literature, this document will synthesize foundational knowledge, outline key experimental methodologies, and provide a framework for their evaluation.
The Critical Role of Chirality in Drug Action
Enantiomers of a chiral drug can display significant differences in their interactions with biological systems, which are themselves chiral.[1] This can manifest in various ways, including:
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Pharmacodynamics: One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ, leading to variations in bioavailability and duration of action.
Therefore, the separation and individual evaluation of enantiomers are critical steps in the drug development process to ensure safety and efficacy.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number (Racemate) | 20426-87-3 | [2] |
| CAS Number ((5S)-enantiomer) | 84499-96-7 | [3] |
| Appearance ((5S)-enantiomer) | Powder | [3] |
| InChI Key ((5S)-enantiomer) | OJZWTYXMABCBFG-VIFPVBQESA-N | [3] |
Synthesis of Enantiomerically Pure (5R)- and (5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
The synthesis of enantiomerically pure compounds is a crucial aspect of modern medicinal chemistry. Several strategies can be employed to obtain the individual (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For the synthesis of related benzoxepine derivatives, several enantioselective methods have been reported, which could potentially be adapted. For instance, nickel-catalyzed asymmetric reductive-Heck reactions have been used to create functionalized dibenzo[b,e]oxepine scaffolds with high enantioselectivity.[4]
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for asymmetric synthesis.
Chiral Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[5]
Separation and Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. The choice of the chiral stationary phase and mobile phase is critical for achieving successful separation.
Chiral Stationary Phases (CSPs)
A variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly versatile.[5] For compounds like 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, which contains a hydroxyl group and an aromatic ring, several types of interactions with the CSP are possible, including hydrogen bonding, π-π interactions, and steric hindrance.
Logical Approach to Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Separation
Objective: To separate the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol.
Materials:
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Racemic 2,3,4,5-tetrahydro-1-benzoxepin-5-ol
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HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
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Chiral HPLC columns (e.g., CHIRALPAK® series, CHIRALCEL® series)
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HPLC system with UV detector
Methodology:
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Sample Preparation: Prepare a stock solution of the racemic compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
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Initial Screening:
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Column: Start with a polysaccharide-based CSP such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.
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Mobile Phase (Normal Phase): Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 220 nm).
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Injection Volume: 10 µL.
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Optimization:
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If no separation is observed, systematically vary the mobile phase composition by changing the ratio of hexane to isopropanol or by using ethanol as the co-solvent.
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If the compound is ionizable, consider adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase.
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Screen other types of CSPs if necessary.
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Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
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Data Analysis:
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Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the two enantiomers. A resolution of Rs ≥ 1.5 indicates baseline separation.
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Comparative Biological Evaluation (Hypothetical Framework)
Due to the lack of direct comparative studies in the public domain, this section provides a hypothetical framework for the biological evaluation of the (5R) and (5S) enantiomers. Benzoxepine derivatives have been reported to exhibit a range of biological activities, including effects on the central nervous system.[5]
Receptor Binding Assays
Objective: To determine the binding affinities of the (5R) and (5S) enantiomers to a panel of relevant biological targets.
Protocol Outline:
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Target Selection: Based on the structural similarity to known CNS-active compounds, a panel of receptors (e.g., serotonin, dopamine, adrenergic receptors) and enzymes should be selected.
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Radioligand Binding Assay:
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Prepare cell membranes or purified receptors expressing the target of interest.
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Incubate the membranes/receptors with a specific radioligand in the presence of increasing concentrations of the (5R) or (5S) enantiomer.
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Measure the displacement of the radioligand to determine the binding affinity (Ki) of each enantiomer.
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Data Analysis: Compare the Ki values of the (5R) and (5S) enantiomers for each target to determine if there is a stereoselective binding preference.
In Vitro Functional Assays
Objective: To assess the functional activity (e.g., agonist, antagonist) of each enantiomer at the identified target(s).
Protocol Outline:
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Assay System: Utilize a cell-based assay that measures a downstream signaling event upon receptor activation or inhibition (e.g., cAMP measurement, calcium flux).
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Dose-Response Curves: Generate dose-response curves for each enantiomer to determine its potency (EC₅₀ or IC₅₀) and efficacy.
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Data Analysis: Compare the potency and efficacy of the (5R) and (5S) enantiomers to characterize their functional stereoselectivity.
Stereoselective Pharmacokinetics (ADME/Tox)
The pharmacokinetic profiles of enantiomers can differ significantly.[1] A comprehensive evaluation should include in vitro and in vivo studies to assess the ADME and potential toxicity of each enantiomer.
In Vitro ADME Profiling
| Assay | Purpose |
| Metabolic Stability | To assess the rate of metabolism of each enantiomer by liver microsomes or hepatocytes. |
| CYP450 Inhibition | To determine the potential of each enantiomer to inhibit major cytochrome P450 enzymes. |
| Plasma Protein Binding | To measure the extent to which each enantiomer binds to plasma proteins. |
| Permeability | To evaluate the ability of each enantiomer to cross cell membranes (e.g., using Caco-2 cell monolayers). |
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of the (5R) and (5S) enantiomers in an animal model.
Protocol Outline:
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Animal Model: Select a suitable animal model (e.g., rat, mouse).
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Dosing: Administer each enantiomer individually via intravenous and oral routes.
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Blood Sampling: Collect blood samples at various time points post-dosing.
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Bioanalysis: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS) to quantify the concentrations of each enantiomer in plasma.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability for each enantiomer.
Illustrative Pharmacokinetic Pathway:
Caption: Simplified overview of drug disposition pathways.
Conclusion and Future Directions
While a detailed, direct comparison of the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol is not yet available in the scientific literature, this guide provides a comprehensive framework for their synthesis, separation, and evaluation. The principles of stereochemistry in drug action strongly suggest that these enantiomers will exhibit distinct biological profiles. Future research should focus on the stereoselective synthesis and chiral separation of these compounds, followed by a thorough investigation of their comparative pharmacology and pharmacokinetics. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to identify the optimal enantiomer for further development. The protocols and workflows outlined in this guide provide a solid foundation for researchers embarking on this important endeavor.
References
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Ghosh, T., Bhakta, S., et al. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][4][5]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega.
- Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 315576, 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Retrieved from [Link].
- Francotte, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
